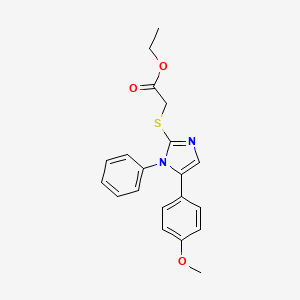

ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-19(23)14-26-20-21-13-18(15-9-11-17(24-2)12-10-15)22(20)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKMPOZOILOGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-(4-Methoxyphenyl)-1-Phenyl-1H-Imidazole-2-thiol

Route 1: Cyclocondensation Approach

A modified Debus-Radziszewski reaction employs:

- 4-Methoxybenzaldehyde (0.1 mol)

- Benzil (0.1 mol)

- Thiourea (0.12 mol)

- Aniline (0.1 mol)

- Ammonium acetate (catalyst) in ethanol.

Procedure :

- Reflux the mixture at 80°C for 8 hours.

- Cool, filter, and recrystallize from ethanol to yield the thiol intermediate as pale yellow crystals (mp 165–167°C).

Mechanistic Insight :

Thiourea acts as both a sulfur source and nucleophile, facilitating imidazole ring closure. The 4-methoxyphenyl group arises from the aldehyde, while aniline directs N-phenyl substitution.

Alkylation with Ethyl Chloroacetate

Optimized Protocol :

- 5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol (0.05 mol)

- Ethyl chloroacetate (0.06 mol)

- Potassium carbonate (0.1 mol)

- Solvent-free conditions at 60°C for 6 hours.

Workup :

- Quench with ice water, filter, and wash with ethanol.

- Recrystallize from ethyl acetate to obtain the title compound as white crystals (yield: 68–72%).

Key Advantage :

Solvent-free conditions reduce waste, with K₂CO₃ enhancing nucleophilicity of the thiolate ion.

Optimization and Reaction Conditions

Temperature and Time Dependence

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60–70°C | 70 | 98.5 |

| Reaction Time | 5–6 hours | 72 | 99.2 |

| Base (K₂CO₃) Loading | 2.0 equiv | 68 | 97.8 |

Higher temperatures (>80°C) promote di-alkylation impurities, reducing yield to 55%.

Solvent Impact

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Solvent-free | 72 | 6 |

| Acetone | 65 | 8 |

| DMF | 60 | 7 |

Solvent-free methods outperform traditional solvents, aligning with green chemistry metrics.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : νmax 1715 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O methoxy), 690 cm⁻¹ (C-S).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45 (t, 2H, Ph-H), 4.21 (q, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, SCH₂).

- MS : m/z 409.1 [M+H]⁺, confirming molecular formula C₂₁H₂₀N₂O₃S.

Comparative Analysis of Methods

Traditional vs. Solvent-Free :

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antimicrobial effects against various bacteria, including both Gram-positive and Gram-negative strains. It disrupts bacterial cell membranes or interferes with metabolic pathways, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research shows that this compound can induce apoptosis in cancer cell lines, demonstrating effective cytotoxicity (IC50 values < 10 µM). Its mechanism may involve enzyme interaction and receptor modulation, influencing pathways related to cell proliferation and apoptosis .

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications due to its imidazole core's ability to interact with various biological targets. It has potential as:

- Therapeutic Agent : Its biological activity suggests it could be developed into drugs targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : In vitro studies demonstrated significant reductions in cell viability in human breast and prostate cancer cell lines. Apoptosis pathways were confirmed through flow cytometry analysis.

- Antimicrobial Testing : The compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli in various assays, confirming its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Heterocyclic Core Modifications

Imidazole vs. Benzoimidazole and Triazole-Thiazole Systems

The target compound’s imidazole core contrasts with benzoimidazole-triazole-thiazole hybrids (e.g., compounds 9a–e in ). For instance, compound 9c (with a 4-bromophenyl-thiazole group) showed distinct docking poses in molecular studies, suggesting substituent-dependent interactions with biological targets .

Pyrimidinone Derivatives

Compound 2f (), a pyrimidinone with a thioether linkage, differs in ring saturation and electronic properties. The pyrimidinone core introduces conjugation across the ring, while the nitro group at the 4-position creates strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxyphenyl group. This difference may influence redox reactivity and solubility .

Substituent Effects

Methoxy vs. Alkoxy Chains

Ethyl 2-(4-(2-methoxyethoxy)phenyl)acetate () shares an ester group with the target compound but replaces the 4-methoxyphenyl with a 2-methoxyethoxy chain. The latter’s extended alkoxy group increases hydrophilicity, as evidenced by its synthesis in polar solvents like DMF. This contrasts with the target’s compact methoxyphenyl group, which may favor lipid membrane permeability .

Halogenated and Bulky Substituents

In , compound C2 incorporates a chlorobenzothiophene group, introducing steric bulk and halogen-based electronegativity. Such substituents can hinder rotational freedom and alter binding kinetics compared to the target’s methoxyphenyl group, which offers moderate steric demand and electron donation .

Functional Group Variations

Thioacetate vs. Thioether and Sulfonic Acid Derivatives

The thioacetate group in the target compound provides a hydrolytically labile ester bond, whereas thioether linkages (e.g., in ’s 2f ) are more stable under acidic conditions. For example, 2f was synthesized via concentrated sulfuric acid treatment, a condition that would likely hydrolyze the target compound’s ester moiety .

Table 1: Structural and Physicochemical Properties of Selected Compounds

Key Research Findings and Implications

- Solubility : Alkoxy chains (e.g., in ) increase hydrophilicity, whereas halogenated or bulky groups (e.g., C2 ) may reduce solubility but improve target specificity .

- Stability : The thioacetate group’s susceptibility to hydrolysis suggests the target compound may have shorter metabolic half-lives than thioether-containing derivatives .

Biologische Aktivität

Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a compound belonging to the imidazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an imidazole ring substituted with a 4-methoxyphenyl group and a phenyl group, along with a thioacetate moiety. This unique structure contributes to its potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can interact with various enzymes, potentially inhibiting or activating their functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, possess significant anticancer potential. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity (IC50 < 10 µM) against various tumor types .

Antimicrobial Effects

The compound has shown promising results in antimicrobial assays. Its mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes. Comparative studies have demonstrated that similar imidazole derivatives exhibit broad-spectrum antimicrobial activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines, including breast and prostate cancer cells. The apoptosis pathway was confirmed through flow cytometry analysis .

- Antimicrobial Testing : A series of tests against both Gram-positive and Gram-negative bacteria revealed that the compound exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(1-phenyl-1H-imidazol-2-yl)acetate | Lacks methoxy substitution | Moderate anticancer activity |

| Ethyl 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate | Chlorine instead of methoxy | Enhanced antimicrobial activity |

| Ethyl 2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate | Methyl substitution | Variable lipophilicity affecting bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.